Brexpiprazole

説明

This compound is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist called serotonin-dopamine activity modulator (SDAM). It has a high affinity for serotonin, dopamine and alpha (α)-adrenergic receptors. Although it is structurally similar to [aripiprazole], this compound has different binding affinities for dopamine and serotonin receptors. Compared to aripiprazole, this compound has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor. It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors. this compound was first approved by the FDA on July 10, 2015. Currently approved for the treatment of depression, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease, this compound has also been investigated in other psychiatric disorders, such as post-traumatic stress disorder.

This compound is an Atypical Antipsychotic.

This compound is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. This compound has been associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 4 approved and 9 investigational indications. This drug has a black box warning from the FDA.

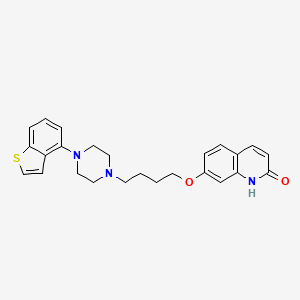

a serotonin agent; structure in first source

Structure

3D Structure

特性

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238527 | |

| Record name | Brexpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913611-97-9 | |

| Record name | Brexpiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brexpiprazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brexpiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brexpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BREXPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brexpiprazole in Neuronal Circuits

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brexpiprazole is a second-generation (atypical) antipsychotic, classified as a serotonin-dopamine activity modulator (SDAM), approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][2][3] Structurally similar to aripiprazole, this compound possesses a distinct and nuanced pharmacodynamic profile that differentiates its clinical effects.[4][5] Its mechanism of action is not fully elucidated but is attributed to a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonist activity at serotonin 5-HT2A receptors. This guide provides a comprehensive technical overview of this compound's interaction with key neuronal circuits, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular and systemic effects.

Pharmacodynamics: Receptor Profile and Functional Activity

This compound's therapeutic efficacy and tolerability profile are rooted in its multi-receptor binding affinities and functional activities. It interacts with a wide range of monoaminergic receptors with high affinity.

Receptor Binding Affinity

This compound binds with high affinity (Ki < 1 nM) to several key receptors implicated in the pathophysiology of schizophrenia and depression, including serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors, as well as noradrenergic α1B and α2C receptors. Its affinity extends to other dopamine, serotonin, and adrenergic receptor subtypes, with moderate affinity for the histamine H1 receptor and notably low affinity for muscarinic acetylcholine M1 receptors, suggesting a low potential for anticholinergic side effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for various human (h) monoaminergic receptors.

| Receptor Target | This compound Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| Dopamine D2 (hD2L) | 0.30 | |

| Dopamine D3 (hD3) | 1.1 | |

| Serotonin Receptors | ||

| Serotonin 5-HT1A | 0.12 | |

| Serotonin 5-HT2A | 0.47 | |

| Serotonin 5-HT2B | 1.9 | |

| Serotonin 5-HT7 | 3.7 | |

| Adrenergic Receptors | ||

| α1A-Adrenergic | 3.8 | |

| α1B-Adrenergic | 0.17 | |

| α1D-Adrenergic | 2.6 | |

| α2C-Adrenergic | 0.59 | |

| Histamine Receptors | ||

| Histamine H1 | 19.0 | |

| Muscarinic Receptors | ||

| Muscarinic M1 | >1000 (67% inhibition at 10 µM) |

Functional Activity at Key Receptors

This compound's designation as an SDAM stems from its distinct functional activities at dopamine and serotonin receptors.

-

Dopamine D2 Receptors: this compound is a partial agonist at D2 receptors. This allows it to act as a functional antagonist in a hyperdopaminergic state (e.g., the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic state (e.g., the mesocortical pathway). Compared to aripiprazole, this compound exhibits lower intrinsic activity at the D2 receptor, which may contribute to a lower risk of activating side effects like akathisia and restlessness.

-

Serotonin 5-HT1A Receptors: It acts as a partial agonist at 5-HT1A receptors, with some in vivo studies suggesting near-full agonism. This action is thought to contribute to its anxiolytic and antidepressant effects and may also mitigate extrapyramidal symptoms (EPS) by modulating dopamine release. This compound demonstrates stronger activity at 5-HT1A receptors compared to aripiprazole.

-

Serotonin 5-HT2A Receptors: this compound is a potent antagonist at 5-HT2A receptors. This is a hallmark of atypical antipsychotics and is believed to reduce the risk of EPS and potentially improve negative and cognitive symptoms by increasing dopamine release in cortical and striatal regions.

-

Adrenergic Receptors: It is a potent antagonist at α1B and α2C adrenergic receptors. This antagonism may contribute to its therapeutic effects in mood and anxiety, and α1B antagonism, similar to prazosin, has been implicated in its effects on fear memory in animal models.

Impact on Neuronal Circuits and Neurotransmission

This compound's multi-receptor profile translates into complex modulatory effects on key neuronal circuits, primarily the dopaminergic and serotonergic systems.

Dopaminergic Pathways

In the mesolimbic pathway, where excess dopamine activity is linked to the positive symptoms of schizophrenia, this compound's D2 partial agonism allows it to reduce dopaminergic neurotransmission, thereby alleviating these symptoms. In the mesocortical pathway, where a deficit of dopamine is associated with negative and cognitive symptoms, its partial agonist activity can enhance dopamine signaling. This stabilizing effect on the dopamine system is a central tenet of its mechanism. In vivo microdialysis studies in rats showed that this compound moderately increased the dopamine metabolites homovanillic acid (HVA) and DOPAC, consistent with D2 partial agonist activity, while having minimal effect on extracellular dopamine levels in the prefrontal cortex and nucleus accumbens.

Serotonergic Pathways

This compound's potent 5-HT1A agonism and 5-HT2A antagonism significantly impact serotonergic circuits. In vivo electrophysiology studies show that this compound completely inhibits the firing of serotonin neurons in the dorsal raphe nucleus (DRN) via 5-HT1A agonism, and with greater potency than aripiprazole. Its 5-HT2A antagonism reverses the inhibitory effects of 5-HT2A agonists on norepinephrine neuronal firing in the locus coeruleus. This combined action on 5-HT1A and 5-HT2A receptors is hypothesized to enhance downstream dopamine release in the striatum and prefrontal cortex, contributing to both antipsychotic efficacy and a favorable side-effect profile. Furthermore, studies in PC12 cells show that this compound potentiates nerve growth factor (NGF)-induced neurite outgrowth, an effect mediated by both 5-HT1A and 5-HT2A receptors, suggesting a role in neuroplasticity.

Noradrenergic Pathways

This compound acts as a potent antagonist of noradrenaline alpha1B/2C receptors. Repeated administration in rats was found to increase the firing rate of noradrenaline neurons in the locus coeruleus and enhance noradrenergic tone in the hippocampus, effects that are common to antidepressant agents.

Mandatory Visualization: Signaling Pathways

Caption: Core mechanism of this compound at key receptor targets.

In Vivo Target Engagement

Positron Emission Tomography (PET) studies have been crucial in quantifying the in vivo receptor occupancy of this compound in the human brain, linking plasma concentrations to target engagement.

PET Study Findings

PET studies in healthy subjects and patients with schizophrenia have confirmed that this compound achieves significant, dose-dependent occupancy at D2 and 5-HT2A receptors.

-

D2/D3 Receptor Occupancy: In healthy subjects, single doses of 5 mg and 6 mg resulted in 77–88% occupancy in the putamen and caudate nucleus at 4 hours post-dose, which remained high (74-83%) at 23.5 hours. In patients with schizophrenia, after 10 days of daily dosing, D2 receptor occupancy reached approximately 64% with 1 mg/day and 80% with 4 mg/day. The estimated plasma concentration to achieve 50% of maximum occupancy (EC50) was found to be approximately 7.75-8.13 ng/mL.

-

5-HT2A Receptor Occupancy: Robust and dose-related occupancy was also observed at 5-HT2A receptors.

-

5-HT1A Receptor and SERT Occupancy: In contrast, PET studies using the radiotracer [11C]CUMI101 observed negligible occupancy (<5%) at 5-HT1A receptors, even at a 4 mg/day dose. This finding contrasts with the high in vitro affinity and potent in vivo functional effects, suggesting potential complexities in radiotracer binding or receptor accessibility that require further investigation. Negligible occupancy was also seen at the serotonin transporter (SERT).

Data Presentation: In Vivo Receptor Occupancy (PET)

| Target | Study Population | Dose | Occupancy (%) (Mean ± SD) | EC50 (ng/mL) | Tracer | Reference(s) |

| D2/D3 | Healthy | Single 6 mg | 80-88% (at 4h) | 7.75-8.13 | [11C]raclopride | |

| D2 | Schizophrenia | 1 mg/day (10 days) | 64 ± 8% | ~22-52 | [11C]-(+)-PHNO | |

| D2 | Schizophrenia | 4 mg/day (10 days) | 80 ± 12% | ~22-52 | [11C]-(+)-PHNO | |

| 5-HT2A | Schizophrenia | 1 mg/day & 4 mg/day | Robust, Dose-Related | - | [11C]MDL100907 | |

| 5-HT1A | Schizophrenia | 4 mg/day (10 days) | <5% | - | [11C]CUMI101 | |

| SERT | Schizophrenia | 4 mg/day (10 days) | Negligible | - | [11C]DASB |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo experimental methodologies.

In Vitro Radioligand Binding Assays

-

Objective: To determine the affinity (Ki) of this compound for various receptor targets.

-

General Protocol:

-

Preparation: Cell membranes are prepared from cell lines stably expressing the specific human cloned receptor of interest (e.g., CHO or HeLa cells).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation. A summary of specific assay conditions can be found in the literature.

-

In Vitro Functional Assays ([35S]GTPγS Binding)

-

Objective: To determine the functional activity (e.g., antagonism, partial agonism) and potency (EC50) of this compound at G-protein coupled receptors (GPCRs).

-

General Protocol:

-

Preparation: Cell membranes expressing the receptor of interest (e.g., HeLa cells expressing h5-HT1A) are prepared.

-

Incubation: Membranes are incubated with GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog [35S]GTPγS. For antagonist assays, a known agonist is also included.

-

Mechanism: Agonist or partial agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The binding of [35S]GTPγS provides a direct measure of G-protein activation.

-

Analysis: The amount of bound [35S]GTPγS is quantified. Data are normalized to the effect of a full agonist (set at 100%) to determine the intrinsic activity and EC50 of this compound.

-

In Vivo Electrophysiology

-

Objective: To assess the acute and chronic effects of this compound on the firing activity of specific neuronal populations (e.g., dopamine, serotonin, norepinephrine neurons) in anesthetized rats.

-

General Protocol:

-

Animal Preparation: Anesthetized (e.g., with chloral hydrate) adult male Sprague-Dawley rats are placed in a stereotaxic frame.

-

Recording: A recording microelectrode is lowered into a specific brain region (e.g., Ventral Tegmental Area for DA neurons, Dorsal Raphe Nucleus for 5-HT neurons).

-

Cell Identification: Neurons are identified based on their characteristic firing patterns and response to pharmacological challenges.

-

Drug Administration: this compound is administered intravenously (for acute studies) or subcutaneously (for repeated administration studies) at various doses.

-

Analysis: Changes in the firing rate and pattern of the neurons are recorded and analyzed to determine the drug's effect (e.g., agonism, antagonism) and potency (ED50).

-

Mandatory Visualization: Experimental Workflow

Caption: Generalized workflow for a clinical PET occupancy study.

Synthesis: Linking Mechanism to Clinical Profile

This compound's unique "serotonin-dopamine activity modulator" profile is hypothesized to provide a balanced therapeutic effect.

-

Antipsychotic Efficacy: The combination of D2 partial agonism and 5-HT2A antagonism is the primary driver of its efficacy against positive symptoms of schizophrenia. The D2 partial agonism provides a "ceiling" effect, preventing the over-inhibition of dopamine pathways that can lead to EPS and hyperprolactinemia.

-

Antidepressant and Anxiolytic Effects: Potent 5-HT1A partial agonism is strongly implicated in its efficacy as an adjunctive treatment for MDD and may also confer anxiolytic properties.

-

Tolerability Profile: Compared to aripiprazole, the lower intrinsic activity at D2 receptors is thought to reduce the incidence of akathisia. The potent 5-HT2A antagonism further mitigates the risk of EPS. Its moderate affinity for H1 receptors may be associated with mild weight gain, while its low affinity for muscarinic receptors avoids anticholinergic side effects.

Mandatory Visualization: Logical Relationships

Caption: Hypothesized link between receptor actions and clinical outcomes.

Conclusion

This compound's mechanism of action in neuronal circuits is characterized by a complex and balanced profile of high-affinity binding and nuanced functional activity at multiple monoaminergic receptors. Its identity as a serotonin-dopamine activity modulator—defined by D2 partial agonism with low intrinsic activity, potent 5-HT1A partial agonism, and potent 5-HT2A antagonism—provides a rational basis for its efficacy in treating both psychosis and depression. The quantitative data from in vitro, in vivo, and human PET imaging studies collectively support a mechanism that stabilizes dopaminergic and serotonergic neurotransmission, leading to a therapeutic profile with a potentially favorable balance of efficacy and tolerability. Further research, particularly to resolve the discrepancy between in vitro affinity and in vivo PET occupancy at the 5-HT1A receptor, will continue to refine our understanding of this agent's precise impact on neuronal circuitry.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Mechanism of action of this compound: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]

brexpiprazole pharmacodynamics and receptor binding profile

An In-depth Technical Guide to the Pharmacodynamics and Receptor Binding Profile of Brexpiprazole

Introduction

This compound is a second-generation (atypical) antipsychotic agent characterized as a serotonin-dopamine activity modulator (SDAM).[1] It is structurally similar to aripiprazole but exhibits a distinct pharmacodynamic profile.[2] The therapeutic efficacy of this compound in treating schizophrenia and as an adjunctive therapy for major depressive disorder is believed to stem from its combined partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, alongside potent antagonist activity at serotonin 5-HT2A receptors.[3][4] This document provides a detailed overview of its receptor binding affinities, functional activities, the experimental methods used for their determination, and the key signaling pathways involved.

Receptor Binding Profile

This compound demonstrates high affinity for a range of monoaminergic receptors. Its binding profile is characterized by sub-nanomolar affinity for several key serotonin, dopamine, and adrenergic receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Reference |

|---|---|---|

| Serotonin Receptors | ||

| 5-HT1A | 0.12 | [3] |

| 5-HT2A | 0.47 | |

| 5-HT2B | 1.9 | |

| 5-HT7 | 3.7 | |

| Dopamine Receptors | ||

| D2 | 0.30 | |

| D3 | 1.1 | |

| Adrenergic Receptors | ||

| α1A | 3.8 | |

| α1B | 0.17 | |

| α1D | 2.6 | |

| α2C | 0.59 | |

| Histamine Receptors | ||

| H1 | 19 | |

| Muscarinic Receptors |

| M1 | Low Affinity (>1000) | |

Receptor Functional Activity

Beyond binding affinity, the functional activity of a drug at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is critical to its pharmacological effect. This compound's profile as an SDAM is defined by its mixed functional activities at key receptors. Compared to aripiprazole, this compound exhibits lower intrinsic activity at the D2 receptor and a higher affinity for 5-HT1A and 5-HT2A receptors.

Table 2: this compound Functional Activity Profile

| Receptor | Functional Activity | Intrinsic Activity (% of full agonist) | Reference |

|---|---|---|---|

| Dopamine D2 | Partial Agonist | ~45% | |

| Serotonin 5-HT1A | Partial Agonist | ~60% | |

| Serotonin 5-HT2A | Antagonist | Not Applicable |

| Adrenergic α1B/α2C | Antagonist | Not Applicable | |

Experimental Protocols

The quantitative data presented above are determined through specific in vitro assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assay (for Ki Determination)

Radioligand binding assays are used to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target receptor (e.g., CHO or HEK293 cells). Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound and is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for D2 and 5-HT1A Receptors)

Dopamine D2 and serotonin 5-HT1A receptors are coupled to the inhibitory G-protein (Gi), which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measure this change to determine a compound's activity.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human D2 or 5-HT1A receptor.

-

cAMP Stimulation: Treat the cells with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable baseline level of cAMP production.

-

Compound Addition: Add varying concentrations of the test compound (this compound). For antagonist mode, cells are co-incubated with the test compound and a known agonist.

-

Incubation and Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. In these assays, endogenous cAMP competes with a labeled cAMP conjugate for binding to a specific antibody, generating a signal that is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Data are plotted as the cAMP response versus the log concentration of this compound. For partial agonists, an EC50 (concentration for 50% of maximal effect) and intrinsic activity (Emax relative to a full agonist) are determined.

Phosphoinositide (PI) Hydrolysis Assay (for 5-HT2A Receptors)

Serotonin 5-HT2A receptors are coupled to the Gq G-protein, which activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Antagonist activity can be measured by a compound's ability to block agonist-induced PI hydrolysis.

Methodology:

-

Cell Labeling: Cells expressing the 5-HT2A receptor are incubated overnight with a radiolabeled precursor, myo-[³H]inositol, which is incorporated into the cell membrane phosphoinositides.

-

Assay Conditions: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl), which blocks the degradation of inositol phosphates, allowing them to accumulate.

-

Compound Treatment: Cells are treated with a 5-HT2A agonist (e.g., serotonin) in the presence of varying concentrations of the test compound (this compound).

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble [³H]inositol phosphates are extracted.

-

Quantification: The total [³H]inositol phosphates are separated from the free [³H]inositol using anion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-stimulated accumulation of [³H]inositol phosphates. An IC50 value is calculated from the concentration-response curve, which can be converted to a functional antagonist constant (Kb).

Key Signaling Pathways

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

Both D2 and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gi/o pathway. As a partial agonist, this compound provides a stabilizing effect: in states of low dopamine/serotonin, it provides a modest agonistic signal, while in states of high neurotransmitter levels, it competes with the endogenous ligand to reduce overall receptor stimulation.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor signals through the Gq/11 pathway. This compound acts as a potent antagonist at this receptor, blocking the effects of endogenous serotonin. This antagonism is thought to contribute to its antipsychotic effects and may mitigate extrapyramidal side effects associated with D2 receptor blockade.

Conclusion

This compound possesses a unique and well-balanced pharmacodynamic profile, acting as a partial agonist at D2 and 5-HT1A receptors and a potent antagonist at 5-HT2A and several adrenergic receptors. This multi-receptor activity, defined by high-affinity binding and specific functional responses, underpins its mechanism of action as a serotonin-dopamine activity modulator. The distinct balance of lower intrinsic activity at D2 receptors and potent activity at serotonin receptors may contribute to its efficacy and tolerability profile in the treatment of complex psychiatric disorders.

References

discovery and chemical synthesis of brexpiprazole

An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Brexpiprazole

Introduction

This compound, marketed under the brand name Rexulti®, is an atypical antipsychotic agent developed through a collaboration between Otsuka Pharmaceutical Co., Ltd. and H. Lundbeck A/S.[1] It is classified as a serotonin-dopamine activity modulator (SDAM) and represents a second-generation advancement from aripiprazole.[2][3] The development of this compound was driven by the goal of creating a compound with a more favorable tolerability profile than existing treatments, particularly concerning side effects like akathisia, while retaining or enhancing efficacy.[4][5] Approved by the U.S. FDA in 2015, its indications include the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD). This guide provides a detailed technical overview of its discovery, pharmacological profile, and chemical synthesis for researchers and drug development professionals.

Discovery and Pharmacological Profile

The discovery of this compound emerged from efforts to refine the pharmacodynamic properties of aripiprazole. The primary objective was to modulate the intrinsic activity at the dopamine D₂ receptor to reduce the risk of activating side effects like akathisia, while enhancing activity at serotonin receptors to improve tolerability and potentially augment anxiolytic and antidepressant effects. This led to a molecule with a unique and well-balanced receptor binding profile.

Mechanism of Action

The therapeutic efficacy of this compound is attributed to its combined partial agonist activity at serotonin 5-HT₁ₐ and dopamine D₂/D₃ receptors, alongside potent antagonist activity at the serotonin 5-HT₂ₐ receptor. This profile categorizes it as a serotonin-dopamine activity modulator (SDAM).

-

Dopamine D₂/D₃ Receptor Partial Agonism : this compound exhibits lower intrinsic activity at D₂ receptors compared to aripiprazole. This allows it to act as a stabilizer of the dopamine system: in states of low dopamine, it provides a modest agonistic effect, while in states of high dopamine, it acts as an antagonist, reducing overstimulation. This lower intrinsic activity is believed to contribute to a reduced likelihood of akathisia and extrapyramidal symptoms (EPS).

-

Serotonin 5-HT₁ₐ Receptor Partial Agonism : It acts as a potent partial agonist at 5-HT₁ₐ receptors, with stronger activity than aripiprazole. This action is associated with anxiolytic and antidepressant effects and may contribute to cognitive improvements.

-

Serotonin 5-HT₂ₐ Receptor Antagonism : Potent antagonism at 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics. This action is thought to reduce the risk of EPS and may improve sleep patterns and negative symptoms in schizophrenia.

-

Other Receptor Interactions : this compound also demonstrates antagonism at various other receptors, including serotonin 5-HT₂ₑ, 5-HT₇, and several noradrenergic α-adrenergic receptors (α₁ₐ, α₁ₑ, α₁ₒ, α₂𝒸), which may contribute to its overall clinical profile, including effects on mood and cognition. It has a moderate affinity for histamine H₁ receptors and low affinity for muscarinic M₁ receptors, suggesting a lower potential for side effects like sedation, weight gain, and anticholinergic effects compared to some other antipsychotics.

Quantitative Data: Receptor Binding and Pharmacokinetics

The pharmacological activity of this compound is defined by its high-affinity binding to a range of monoaminergic receptors.

Table 1: Receptor Binding Affinity Profile of this compound

This table summarizes the in vitro binding affinities (Ki) of this compound for various human cloned receptors. Lower Ki values indicate stronger binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 0.12 | |

| 5-HT₂ₐ | 0.47 | |

| 5-HT₂ₑ | 1.9 | |

| 5-HT₇ | 3.7 | |

| Dopamine Receptors | ||

| D₂ | 0.30 | |

| D₃ | 1.1 | |

| Noradrenergic Receptors | ||

| α₁ₐ | 3.8 | |

| α₁ₑ | 0.17 | |

| α₁ₒ | 2.6 | |

| α₂꜀ | 0.59 | |

| Histamine Receptors | ||

| H₁ | 19 | |

| Muscarinic Receptors | ||

| M₁ | >10,000 (67% inhibition at 10 µM) |

Table 2: Pharmacokinetic Properties of this compound

This table outlines the key pharmacokinetic parameters of this compound in humans.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Absolute Oral Bioavailability | 95% | |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 4 hours | |

| Effect of Food | Not significant | |

| Distribution | ||

| Protein Binding | >99% (to albumin and α₁-acid glycoprotein) | |

| Volume of Distribution (Vd,z) | 1.82 L/kg (in monkeys) | |

| Metabolism | ||

| Primary Metabolic Pathways | Hepatic, via CYP3A4 and CYP2D6 | |

| Major Metabolite | DM-3411 (considered pharmacologically inactive) | |

| Elimination | ||

| Half-life (t₁/₂) | 91 hours | |

| Route of Excretion | Feces (~46%) and Urine (~25%) | |

| Steady-State Achievement | 10 to 12 days |

Experimental Protocols

The characterization of this compound's pharmacological profile relied on standard in vitro and in vivo assays.

Methodology: In Vitro Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a drug for its target receptors. The Ki values presented in Table 1 were likely determined using radioligand binding assays with cell membranes expressing the specific human recombinant receptor subtypes.

Objective: To quantify the binding affinity (Ki) of this compound for a specific receptor (e.g., Dopamine D₂).

Materials:

-

Test Compound: this compound at various concentrations.

-

Radioligand: A radioactive molecule with known high affinity for the target receptor (e.g., [³H]spiperone for D₂ receptors).

-

Cell Membranes: Membranes prepared from cells (e.g., CHO or HEK cells) stably transfected to express the human D₂ receptor.

-

Incubation Buffer: A buffer solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive D₂ antagonist (e.g., haloperidol) to determine non-specific binding.

-

Instrumentation: Scintillation counter, glass fiber filters, and a cell harvester.

Procedure:

-

Preparation: A reaction mixture is prepared in assay tubes containing the cell membranes, incubation buffer, and the radioligand at a fixed concentration.

-

Competition Binding:

-

Total Binding: Tubes containing only the radioligand and membranes.

-

Non-specific Binding: Tubes containing the radioligand, membranes, and a high concentration of the non-specific control ligand.

-

Competitive Binding: A series of tubes are prepared with the radioligand, membranes, and increasing concentrations of this compound.

-

-

Incubation: The mixtures are incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding tubes are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

This competition curve is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Chemical Synthesis of this compound

The chemical synthesis of this compound, with the chemical name 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, involves a multi-step process. Several synthetic routes have been published, primarily in patent literature. A common and industrially viable approach involves the convergent synthesis of two key intermediates followed by their coupling.

Key Intermediates:

-

7-(4-chlorobutoxy)-1H-quinolin-2-one

-

1-(1-benzo[b]thiophen-4-yl)piperazine

Synthesis Pathway

Step 1: Synthesis of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone The synthesis begins with the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This starting material is reacted with an alkylating agent like 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF).

Step 2: Synthesis of 7-(4-chlorobutoxy)-quinolin-2-one The dihydroquinolinone intermediate is then oxidized to form the quinolinone ring system. This is achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent such as tetrahydrofuran (THF).

Step 3: Synthesis of 1-(1-benzo[b]thiophen-4-yl)piperazine This second key intermediate is typically prepared separately. One route involves the reaction of 4-chloro-1-benzothiophene with piperazine.

Step 4: Final Coupling Reaction The final step is a nucleophilic substitution reaction where the two key intermediates are coupled. 7-(4-chlorobutoxy)-1H-quinolin-2-one is reacted with 1-(1-benzo[b]thiophen-4-yl)piperazine. The reaction is typically carried out in a polar aprotic solvent like DMF, often with a base (e.g., potassium carbonate) and a catalyst such as potassium iodide (KI) to facilitate the substitution of the chlorine atom. The mixture is heated to drive the reaction to completion, and the final product, this compound, is isolated via crystallization.

Conclusion

This compound is a significant development in the field of psychopharmacology, designed with a specific focus on improving the tolerability of atypical antipsychotics. Its discovery was guided by a rational drug design approach to create a serotonin-dopamine activity modulator with a balanced receptor profile. The chemical synthesis has been optimized for industrial-scale production, employing a convergent strategy that allows for efficient manufacturing. This technical guide provides a foundational understanding of the discovery, mechanism, and synthesis of this compound for professionals in the field of drug development and neuroscience.

References

- 1. Secure Verification [machinery.mas.bg.ac.rs]

- 2. psychscenehub.com [psychscenehub.com]

- 3. This compound | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Brexpiprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of brexpiprazole, a serotonin-dopamine activity modulator. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, efficacy in animal models, and safety profile.

Pharmacodynamics

This compound exhibits a unique and complex pharmacodynamic profile, characterized by its interaction with a range of central nervous system receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and noradrenergic α1B/α2C receptors. This multi-receptor activity is believed to contribute to its antipsychotic and antidepressant effects, as well as its tolerability profile.

Receptor Binding Affinity

The binding affinity of this compound to various neurotransmitter receptors has been extensively characterized in preclinical studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Species |

| Serotonin Receptors | ||

| 5-HT1A | 0.12 | Human |

| 5-HT2A | 0.47 | Human |

| 5-HT2B | 1.9 | Human |

| 5-HT7 | 3.7 | Human |

| Dopamine Receptors | ||

| D2 | 0.30 | Human |

| D3 | 1.1 | Human |

| Adrenergic Receptors | ||

| α1A | 3.8 | Human |

| α1B | 0.17 | Human |

| α1D | 2.6 | Human |

| α2C | 0.59 | Human |

| Histamine Receptors | ||

| H1 | 19 | Human |

| Muscarinic Receptors | ||

| M1 | >1000 | Human |

In Vitro Functional Activity

This compound's functional activity at key receptors has been determined through various in vitro assays, which measure the cellular response to the drug.

| Receptor | Functional Activity | Intrinsic Activity | Assay Type |

| Dopamine D2 | Partial Agonist | Lower than aripiprazole | cAMP accumulation assay |

| Serotonin 5-HT1A | Partial Agonist | Stronger than aripiprazole | [35S]GTPγS binding assay |

| Serotonin 5-HT2A | Antagonist | N/A | Phosphoinositide hydrolysis assay |

| Noradrenergic α1B/α2C | Antagonist | N/A | Calcium mobilization assay |

dot

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Brexpiprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole is a second-generation atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. This technical guide provides a comprehensive overview of the molecular structure and stereochemical properties of this compound. The document details its chemical identity, physicochemical characteristics, and the experimental methodologies employed for its structural elucidation. Quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, a logical diagram illustrating the key structural features of the molecule is provided in DOT language for visualization.

Introduction

This compound, chemically known as 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is a serotonin-dopamine activity modulator (SDAM)[1]. Its therapeutic efficacy is attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors[1]. A thorough understanding of its molecular structure and stereochemistry is fundamental for researchers and professionals involved in drug development, quality control, and medicinal chemistry.

Molecular Structure

The molecular structure of this compound is characterized by a quinolinone core linked to a benzothiophenylpiperazine moiety via a butoxy chain.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one[1] |

| Chemical Formula | C₂₅H₂₇N₃O₂S[1] |

| Molecular Weight | 433.57 g/mol |

| CAS Number | 913611-97-9 |

| SMILES Notation | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile.

| Property | Value | Reference |

| Melting Point | 178-181 °C (decomposition) | |

| Solubility | Practically insoluble in water | |

| pKa | 7.8 |

Stereochemistry

A critical aspect of the molecular characterization of a pharmaceutical compound is its stereochemistry. This compound is an achiral molecule. It does not possess any asymmetric centers or planes of symmetry that would give rise to stereoisomers such as enantiomers or diastereomers. This has been confirmed by regulatory bodies, stating that "this compound has no asymmetric centre or axis and is not optically active". The absence of stereoisomerism simplifies its synthesis and pharmacological evaluation, as there is no need to resolve and individually assess different stereoisomers.

Experimental Protocols for Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques. The following sections outline the methodologies typically employed in the synthesis and characterization of this compound and its various solid-state forms.

Synthesis

A common synthetic route to this compound involves the reaction of 7-(4-chlorobutoxy)-1H-quinolin-2-one with 1-(1-benzothiophen-4-yl)piperazine.

-

Protocol:

-

A mixture of 7-(4-chlorobutoxy)-1H-quinolin-2-one, 1-(1-benzothiophen-4-yl)piperazine, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide) is heated at a specific temperature (e.g., 80-100 °C) for several hours.

-

The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

-

X-ray Crystallography

-

Protocol for Single-Crystal X-ray Diffraction of a this compound Cocrystal:

-

Single crystals of a this compound cocrystal are grown by slow evaporation of a solution containing this compound and a coformer in a suitable solvent.

-

A suitable crystal is selected and mounted on a goniometer.

-

X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Powder X-ray Diffraction (PXRD) is used to characterize the solid-state form of this compound, including its various polymorphs.

-

Protocol for Powder X-ray Diffraction (PXRD):

-

A powdered sample of this compound is placed on a sample holder.

-

The PXRD pattern is recorded using a diffractometer with Cu Kα radiation.

-

Data are typically collected over a 2θ range of 3° to 40°.

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Protocol for NMR Spectroscopy:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J) in the ¹H NMR spectrum are analyzed to determine the connectivity of the protons.

-

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structural assignments.

-

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography is a key analytical technique for assessing the purity of this compound and for quantitative analysis.

-

Protocol for RP-HPLC Analysis:

-

A stationary phase, such as a C18 column, is used.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

A solution of this compound is injected into the HPLC system.

-

Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., around 215 nm or 254 nm).

-

The retention time and peak purity are used to identify and assess the purity of the compound.

-

Data Presentation

The following tables summarize key quantitative data related to the molecular structure and analysis of this compound.

Table 1: Key Structural and Physicochemical Data

| Parameter | Value |

| Chemical Formula | C₂₅H₂₇N₃O₂S |

| Molecular Weight | 433.57 g/mol |

| Stereochemistry | Achiral |

| Melting Point | 178-181 °C (decomposition) |

| pKa | 7.8 |

Table 2: Representative Powder X-ray Diffraction (PXRD) Peaks for a Crystalline Form of this compound

Note: Different polymorphic forms of this compound will exhibit different PXRD patterns. The following are representative peaks for one of the described crystalline forms.

| 2θ (degrees) |

| 9.1 ± 0.2 |

| 15.2 ± 0.2 |

| 15.7 ± 0.2 |

| 17.6 ± 0.2 |

| 18.1 ± 0.2 |

| 24.4 ± 0.2 |

Visualization of Structural Components

The following diagram, generated using the DOT language, illustrates the logical relationship between the core structural components of the this compound molecule.

Caption: Logical relationship of the core structural moieties of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. The molecule is achiral and its structure has been unequivocally determined through a range of spectroscopic and crystallographic methods. The provided experimental protocols offer a foundational understanding of the techniques employed in the characterization of this important pharmaceutical agent. The compiled quantitative data and the structural diagram serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

Brexpiprazole's Effects on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole is a second-generation atypical antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its clinical efficacy is attributed to a unique pharmacological profile, characterized as a serotonin-dopamine activity modulator (SDAM).[2] This document provides an in-depth technical overview of this compound's engagement with key intracellular signaling pathways, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: A Multi-Receptor Profile

This compound exhibits a complex and high-affinity binding profile to a range of dopamine, serotonin, and adrenergic receptors.[3] It functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors, among others.[1][3] This multi-receptor interaction is central to its therapeutic effects and tolerability profile.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining this compound's interaction with its primary targets.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT1A | 0.12 | Partial Agonist |

| 5-HT2A | 0.47 | Antagonist |

| 5-HT2B | 1.9 | Antagonist |

| 5-HT7 | 3.7 | Antagonist |

| Dopamine Receptors | ||

| D2 | 0.30 | Partial Agonist |

| D3 | 1.1 | Partial Agonist |

| Adrenergic Receptors | ||

| α1A | 3.8 | Antagonist |

| α1B | 0.17 | Antagonist |

| α1D | 2.6 | Antagonist |

| α2C | 0.59 | Antagonist |

| Histamine Receptors | ||

| H1 | 19 | Antagonist |

| Muscarinic Receptors | ||

| M1 | >1000 | Low Affinity |

Data compiled from multiple sources.

Table 2: In Vivo Receptor Occupancy of this compound in Humans (PET Studies)

| Receptor | Dose | Radiotracer | Occupancy (%) |

| Dopamine D2 | 1 mg/day | [11C]-(+)-PHNO | 64 ± 8 |

| 4 mg/day | [11C]-(+)-PHNO | 80 ± 12 | |

| 5 mg (single) | [11C]raclopride | 77-88 | |

| 6 mg (single) | [11C]raclopride | 77-88 | |

| Serotonin 5-HT2A | 1 mg/day | [11C]MDL100907 | ~28 |

| 4 mg/day | [11C]MDL100907 | ~45 | |

| Serotonin 5-HT1A | 4 mg/day | [11C]CUMI101 | <5 |

| Serotonin Transporter (SERT) | 4 mg/day | [11C]DASB | <5 |

Data from studies in healthy volunteers and patients with schizophrenia.

Table 3: Functional Activity Parameters of this compound

| Parameter | Receptor | Value |

| EC50 (D2/D3 Receptor Occupancy) | Dopamine D2/D3 | 7.75 - 8.13 ng/mL |

| Emax (D2 Partial Agonism) | Dopamine D2 | ~43% of dopamine's effect |

EC50 values are for plasma concentrations predicted to provide 50% of maximum occupancy. Emax value is a comparative measure of intrinsic activity.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key intracellular signaling pathways modulated by this compound.

Caption: this compound's partial agonism at the D2 receptor modulates Gαi and β-arrestin pathways.

Caption: this compound's partial agonism at the 5-HT1A receptor influences cAMP and ERK pathways.

Caption: this compound's antagonism at the 5-HT2A receptor blocks the Gαq-mediated signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's effects on intracellular signaling.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or a non-specific ligand (to determine non-specific binding).

-

25 µL of this compound solution at various concentrations.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity downstream of Gs or Gi-coupled receptors.

Materials:

-

Cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

This compound solutions.

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, AlphaScreen).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Plate cells in a 96- or 384-well plate and grow to 80-90% confluency.

-

Cell Stimulation:

-

For Gs-coupled receptors: Replace the medium with assay buffer containing various concentrations of this compound.

-

For Gi-coupled receptors: Pre-incubate cells with various concentrations of this compound, then stimulate with a fixed concentration of forsklin.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis: Add the lysis buffer provided in the cAMP assay kit to each well.

-

cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure the amount of cAMP produced. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal.

-

Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

Western Blotting for Akt and ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins like Akt and ERK.

Materials:

-

Cell line of interest (e.g., PC12, primary neurons).

-

This compound solutions.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (phospho-specific and total Akt/ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse with lysis buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of awake, freely moving animals.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

This compound for systemic administration.

Procedure:

-

Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via subcutaneous injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the results as a percentage of the mean baseline concentration and analyze the time course of changes in neurotransmitter levels following this compound administration.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo receptor occupancy of this compound in the human brain.

Materials:

-

Human subjects (healthy volunteers or patients).

-

PET scanner.

-

Radiotracer specific for the target receptor (e.g., [11C]raclopride for D2/D3 receptors).

-

This compound for oral administration.

-

Arterial line for blood sampling (for some studies).

Procedure:

-

Baseline Scan: Perform a PET scan at baseline (before this compound administration) to measure the initial receptor availability. This involves injecting the radiotracer and acquiring PET data for 90-120 minutes.

-

Drug Administration: Administer this compound at the desired dose for a specified period (e.g., single dose or multiple days to reach steady-state).

-

Post-Dose Scan: Perform a second PET scan at a specific time point after the last this compound dose.

-

Image Analysis:

-

Co-register PET images with a structural MRI of the subject's brain.

-

Define regions of interest (ROIs) corresponding to specific brain areas.

-

Use kinetic modeling to estimate the binding potential (BPND) of the radiotracer in each ROI for both the baseline and post-dose scans.

-

-

Occupancy Calculation: Calculate receptor occupancy as the percent change in BPND from baseline to the post-dose scan: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100.

-

Data Analysis: Correlate receptor occupancy with plasma concentrations of this compound to determine the EC50 for receptor occupancy.

Conclusion

This compound's intricate pharmacology, centered on its role as a serotonin-dopamine activity modulator, results in a complex pattern of engagement with multiple intracellular signaling pathways. Its partial agonism at D2 and 5-HT1A receptors, coupled with potent antagonism at 5-HT2A and other receptors, allows for a nuanced modulation of downstream effectors such as cAMP, Akt, and ERK. This technical guide provides a consolidated resource of the quantitative data and experimental methodologies that form the basis of our current understanding of this compound's mechanism of action, serving as a valuable tool for researchers and professionals in the field of drug development.

References

early-phase clinical development of brexpiprazole

An In-depth Technical Guide to the Early-Phase Clinical Development of Brexpiprazole

Introduction

This compound (marketed as Rexulti®) is a second-generation (atypical) antipsychotic classified as a Serotonin-Dopamine Activity Modulator (SDAM).[1] It was discovered by Otsuka Pharmaceutical and is co-developed with Lundbeck.[2] this compound is approved for the treatment of schizophrenia and as an adjunctive therapy to antidepressants for Major Depressive Disorder (MDD).[3][4] Its development was driven by the goal of creating a therapy with a balanced efficacy and tolerability profile, building upon the pharmacology of earlier dopamine D2 receptor partial agonists like aripiprazole.[1] This guide provides a detailed overview of the foundational preclinical and early-phase clinical studies that characterized the core pharmacological and clinical properties of this compound.

Mechanism of Action and Pharmacodynamics

The therapeutic effects of this compound are believed to be mediated through a combination of partial agonist activity at serotonin 5-HT1A and dopamine D2/D3 receptors, and antagonist activity at serotonin 5-HT2A receptors. This multifaceted receptor profile distinguishes it from other antipsychotics and contributes to its clinical effects.

-

Dopamine D2 and D3 Receptors: this compound acts as a partial agonist at D2 and D3 receptors. This allows it to modulate dopaminergic activity, reducing neurotransmission in hyperdopaminergic states (like the mesolimbic pathway in psychosis) and potentially increasing it in hypodopaminergic states (like the mesocortical pathway associated with negative and cognitive symptoms). Compared to aripiprazole, this compound exhibits lower intrinsic activity at the D2 receptor, which is thought to contribute to a lower risk of activating side effects such as akathisia and insomnia.

-

Serotonin 5-HT1A Receptors: As a partial agonist at 5-HT1A receptors, this compound may contribute to anxiolytic and antidepressant effects. It is more potent at 5-HT1A receptors compared to aripiprazole.

-

Serotonin 5-HT2A Receptors: Potent antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to mitigate extrapyramidal symptoms (EPS) and may improve negative symptoms and cognitive function by increasing dopamine release in specific brain regions.

-

Other Receptors: this compound also acts as an antagonist at various other receptors, including noradrenergic α1B/2C receptors, which may be relevant to its overall clinical profile. It has a moderate affinity for the histamine H1 receptor, suggesting a potential for sedation and weight gain, though preclinical studies suggested this effect would be weak.

Data Presentation: Receptor Binding Profile

The following table summarizes the in vitro receptor binding affinities of this compound for various key monoaminergic receptors.

| Receptor | Binding Affinity (Ki, nM) | Pharmacological Activity |

| Serotonin 5-HT1A | 0.12 | Partial Agonist |

| Dopamine D2 | 0.30 | Partial Agonist |

| Serotonin 5-HT2A | 0.47 | Antagonist |

| Noradrenergic α2C | 0.59 | Antagonist |

| Dopamine D3 | 1.1 | Partial Agonist |

| Serotonin 5-HT2B | 1.9 | Antagonist |

| Noradrenergic α1D | 2.6 | Antagonist |

| Serotonin 5-HT7 | 3.7 | Antagonist |

| Noradrenergic α1A | 3.8 | Antagonist |

| Histamine H1 | 19 | Antagonist |

| Noradrenergic α1B | 0.17 | Antagonist |

| (Data sourced from DrugBank Online) |

Visualization: Signaling Pathway

Caption: this compound's multimodal action on key dopamine and serotonin receptors.

Pharmacokinetics

Early-phase studies established a predictable pharmacokinetic profile for this compound, characterized by good oral absorption, extensive distribution, and a long elimination half-life, supporting a once-daily dosing regimen.

-

Absorption: this compound is well absorbed after oral administration, with an absolute bioavailability of 95%. Peak plasma concentrations are typically reached within 4 hours.

-

Distribution: The drug is highly bound (>99%) to plasma proteins, primarily serum albumin and α1-acid glycoprotein. It distributes widely into body tissues.

-

Metabolism: this compound is extensively metabolized in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6. Its major metabolite, DM-3411, is considered pharmacologically inactive and at steady-state represents 23% to 48% of the parent drug's exposure (AUC) in plasma.

-

Excretion: Following a single oral dose, approximately 25% of the administered radioactivity is recovered in the urine and 46% in the feces. The terminal elimination half-life is long, ranging from 86 to 92 hours.

Data Presentation: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Absolute Oral Bioavailability | 95% | |

| Time to Peak Plasma Concentration (Tmax) | 4 hours | |

| Plasma Protein Binding | >99% | |

| Terminal Elimination Half-Life | 86-92 hours | |

| Primary Metabolic Pathways | CYP3A4, CYP2D6 | |

| Primary Route of Excretion | Feces (~46%), Urine (~25%) |

Early-Phase Clinical Development

The early clinical development of this compound focused on establishing its safety, tolerability, pharmacokinetic profile, and effective dose range for the target indications of schizophrenia and MDD.

Phase I Studies

Phase I trials were designed to assess the safety and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers and specific populations, such as the elderly. These studies are crucial for determining the initial tolerability and dose progression for subsequent Phase II trials.

A typical Phase I study involves a randomized, double-blind, placebo-controlled design. Participants are enrolled in sequential cohorts, each receiving a higher dose of the investigational drug than the previous cohort. Key assessments include frequent monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). Pharmacokinetic sampling is performed at predefined intervals to determine parameters like Cmax, Tmax, AUC, and half-life. The decision to escalate to the next dose level is based on a thorough review of the safety and tolerability data from the current cohort.

Data Presentation: Overview of a Phase I Clinical Trial Design

| Trial Identifier | NCT01670279 |

| Study Title | A Phase 1 Study to Assess the Safety/Tolerability of this compound as Adjunctive Therapy in Elderly Subjects With Major Depressive Disorder |

| Design | Multicenter, randomized, double-blind, placebo-controlled, multiple ascending dose |

| Population | Elderly subjects (age 70-85) with MDD on stable antidepressant therapy |

| Intervention | Sequential cohorts with titration and fixed-dose phases (e.g., 14-day titration followed by 14 days at 2 mg, then 14 days at 3 mg) |

| Primary Outcome | Safety and tolerability, assessed by incidence of AEs, laboratory values, vital signs, ECGs, and extrapyramidal symptom ratings |

| Key Findings | Established the safety and tolerability profile in an elderly population, providing data to support dosing in this group. |

| (Information sourced from ClinicalTrials.gov) |

Visualization: Phase I Study Workflow

Caption: Workflow for a multiple ascending dose (MAD) Phase I clinical trial.

Phase II Studies

Phase II trials were conducted to evaluate the efficacy of this compound within a selected dose range and to further characterize its safety profile in patients with the target disease. These studies provided the first proof-of-concept for its therapeutic utility.

Phase II studies are typically randomized, double-blind, placebo-controlled trials involving several hundred patients. After a screening period to confirm diagnosis and eligibility, patients are often entered into a single-blind placebo run-in phase to exclude high placebo responders. Eligible patients are then randomized to receive either a fixed or flexible dose of this compound, placebo, or sometimes an active comparator. The primary efficacy endpoint is measured as the change from baseline to a predetermined time point (e.g., 6 or 8 weeks) on a validated disease-specific rating scale, such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia or the Montgomery-Åsberg Depression Rating Scale (MADRS) for MDD. Safety and tolerability are monitored throughout the trial.

Data Presentation: Summary of Phase II Trials

Table 4: Schizophrenia

| Parameter | Description |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled, active-comparator (aripiprazole) Phase II study. |

| Population | Patients with an acute exacerbation of schizophrenia. |

| Intervention Arms | This compound (0.25 mg fixed; 1.0±0.5 mg, 2.5±0.5 mg, 5.0±1 mg flexible doses), Placebo, Aripiprazole (15±5 mg). |

| Primary Endpoint | Change from baseline in PANSS total score at Week 6. |

| Key Outcome | This initial Phase II study did not demonstrate statistically significant separation from placebo for the this compound or aripiprazole groups, highlighting the challenges of dose-finding. Data from this and subsequent pivotal trials informed the selection of 2 mg and 4 mg as effective doses. |

Table 5: Major Depressive Disorder (Adjunctive Therapy)

| Parameter | Description |

|---|---|

| Study Design | Phase II, randomized, double-blind, placebo-controlled study (e.g., Trial 331-08-211). |